molecular formula C15H16N4O2 B2529160 1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899971-63-2

1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2529160
CAS No.: 899971-63-2
M. Wt: 284.319
InChI Key: ZPCDNFNUEAYTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is a synthetic small molecule developed from the CM39 scaffold as a potent inhibitor of the Aldehyde Dehydrogenase 1A (ALDH1A) family of enzymes . There is strong evidence that inhibition of one or more ALDH1A isoforms can be beneficial in tackling chemotherapy-resistant cancers, notably high-grade serous ovarian cancer (HGSOC) . ALDH1A enzymes are implicated in chemoresistance both through the direct inactivation of certain chemotherapeutics and their elevated expression in cancer stem-like cells (CSCs) . Research-grade inhibitors like this one are vital tools for elucidating the role of ALDH1A biology and testing the hypothesis that broad-spectrum ALDH1A inhibition can effectively synergize with standard chemotherapy to eliminate residual, treatment-resistant cells . This pyrazolo[3,4-d]pyrimidin-4-one core structure is a privileged scaffold in medicinal chemistry, also recognized in other pharmacological contexts such as the development of antifungal and corrosion inhibition agents . This product is intended for non-clinical research applications to further explore these mechanisms.

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-9-8-19-14-13(10-17-19)15(21)18(11-16-14)7-6-12-4-2-1-3-5-12/h1-5,10-11,20H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCDNFNUEAYTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O
  • Molecular Weight : 270.33 g/mol
  • LogP : -0.9 (indicating hydrophilicity)
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 5

These properties suggest that the compound may exhibit significant interactions in biological systems, particularly through hydrogen bonding.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Inhibition of Src Kinase : The compound has been shown to inhibit Src kinase activity, which is crucial in various cancer pathways. In vivo studies demonstrated that certain derivatives significantly reduced tumor volume in xenograft models of osteosarcoma and chronic myeloid leukemia (CML) .
  • Mechanism of Action : The inhibition of Src kinase leads to decreased cell viability and enhanced sensitivity of cancer cells to ionizing radiation. This mechanism was supported by structural activity relationship (SAR) studies that identified key functional groups necessary for activity .

Anti-inflammatory Activity

The anti-inflammatory properties of similar pyrazolo[3,4-d]pyrimidines have also been documented:

  • COX Enzyme Inhibition : Compounds within this class have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. For example, certain derivatives showed IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

  • Study on Tumor Models : A study involving a xenograft mouse model indicated that compounds derived from pyrazolo[3,4-d]pyrimidine effectively reduced tumor growth by more than 50% in specific cancer types .
  • Anti-inflammatory Testing : In vitro assays revealed that derivatives exhibited IC50_{50} values as low as 0.04 μmol against COX-2, indicating potent anti-inflammatory effects comparable to existing treatments .

Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerSrc kinase inhibition
Anti-inflammatoryCOX-2 inhibition
CytotoxicityReduced cell viability

Scientific Research Applications

Antimicrobial Activity

Recent studies have synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one to evaluate their antimicrobial properties. For instance, a series of compounds were tested against selected bacteria and fungi using the agar well diffusion method. Notably, compounds derived from the pyrazolo[3,4-d]pyrimidine framework exhibited significant antimicrobial activity compared to standard drugs .

CompoundActivity Against BacteriaActivity Against Fungi
2eSignificantModerate
2fHighLow
2gModerateSignificant

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has been documented through various pharmacological evaluations. Compounds have shown lower toxicity and ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac . The compounds were assessed for their ability to inhibit carrageenan-induced edema in animal models.

CompoundLD50 (mg/kg)Ulcerogenic Activity (Compared to Diclofenac)
17>200Lower
11>250Significantly Lower

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. It has been shown to inhibit specific kinases that play crucial roles in cancer cell proliferation and survival. For example, derivatives have demonstrated significant inhibition of Src kinase activity, which is linked to tumorigenicity .

Synthesis and Evaluation of Derivatives

A study focused on synthesizing novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives involved cyclization reactions under different conditions. The resulting compounds were characterized by spectral analysis and evaluated for their biological activities. Notably, several derivatives showed promising results in antimicrobial and anticancer assays .

In Vivo Studies

In vivo studies have assessed the efficacy of these compounds in animal models. For instance, a derivative was tested for its ability to reduce tumor size in xenograft models of ovarian cancer. The results indicated that treatment with the compound significantly enhanced sensitivity to ionizing radiation, suggesting a potential role as an adjunct therapy .

Comparison with Similar Compounds

Core Modifications and Substituent Effects

Pyrazolo[3,4-d]pyrimidin-4-one derivatives vary primarily at positions 1, 5, and 4. Key analogs include:

Compound Name Position 1 Substituent Position 5 Substituent Key Feature(s) Reference
Target Compound 2-Hydroxyethyl 2-Phenylethyl Balanced hydrophilicity/lipophilicity
5-(4-Bromobenzyl)-1-(2-methylphenyl) 2-Methylphenyl 4-Bromobenzyl Enhanced halogen-mediated target binding
PF-04447943 (PDE9 inhibitor) Tetrahydro-2H-pyran-4-yl Pyrimidin-2-ylmethyl-pyrrolidinyl High selectivity for PDE9; neuroprotective effects
11e (Anti-inflammatory) Phenyl 4-Bromophenyl-thiazolylideneamino Potent anti-inflammatory activity with low ulcerogenicity
7f (Src Inhibitor) 4-Chlorophenyl-hydroxyethyl Ethyl Moderate lipophilicity (C log P ~3.5); Src kinase inhibition

Structural Insights :

  • Dihedral Angles : Analogs exhibit dihedral angles between 5.72° and 28.96°, with most clustering at 20–27°, influencing conformational stability and target binding .
  • Lipophilicity : The 2-phenylethyl group in the target compound likely confers a C log P similar to 7f (~3.5), optimizing membrane penetration without excessive hydrophobicity .

Anti-Inflammatory Activity

Derivatives with arylideneamino or thiazolylideneamino groups (e.g., 11e, 11f) show efficacy comparable to indomethacin in carrageenan-induced edema models, with ulcer indices <1.0 (vs. 1.8 for indomethacin) . The target compound’s hydroxyethyl group may further reduce gastrointestinal toxicity.

Kinase and Phosphodiesterase Inhibition

  • PDE9 Inhibition : PF-04447943 enhances synaptic plasticity via PDE9 inhibition (IC₅₀ ~100 nM), while the target compound’s phenylethyl group may favor off-target kinase interactions .
  • Src Kinase Inhibition : Compound 7f (IC₅₀ ~0.5 µM) demonstrates substituent-dependent activity; the target’s hydroxyethyl group could modulate selectivity .

Yield and Purity Considerations

  • Target Compound Synthesis : Likely employs alkylation at position 5 using 2-phenylethyl bromide, with yields ~70–80% based on analogous protocols .
  • Purification: Crystallization from ethanol/dioxane mixtures is common for pyrazolo[3,4-d]pyrimidinones .

Q & A

Q. What are the key synthetic routes for preparing 1-(2-hydroxyethyl)-5-(2-phenylethyl)-pyrazolo[3,4-d]pyrimidin-4-one, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of pyrazole precursors with substituted amines or carbonyl derivatives. For example, details the use of thiosemicarbazide derivatives and aryl halides in refluxing ethanol to form pyrazolo[3,4-d]pyrimidin-4-one cores, followed by alkylation or substitution reactions to introduce the 2-hydroxyethyl and phenylethyl groups . Characterization relies on NMR (e.g., δ 5.11 ppm for CH2 in ), IR (C=O stretching ~1700 cm⁻¹), and elemental analysis (e.g., C, H, N percentages matching calculated values in ). Purity is confirmed via HPLC or melting point consistency .

Q. Which spectroscopic techniques are most critical for confirming the regiochemistry of substituents on the pyrazolo[3,4-d]pyrimidin-4-one core?

Answer: 1H and 13C NMR are pivotal. For instance, the chemical shift of the CH2 group in the 2-hydroxyethyl substituent appears as a singlet near δ 3.6–4.0 ppm, while aromatic protons from the phenylethyl group show splitting patterns consistent with para/meta substitution (e.g., δ 7.15–7.25 ppm in ). NOESY or COSY experiments can resolve spatial proximity between substituents . IR confirms functional groups (e.g., C=O at ~1680 cm⁻¹), and HRMS validates molecular weight .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of N-alkylated derivatives like the 2-hydroxyethyl group?

Answer:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps, as seen in , where triethylamine catalyzes amide bond formation.
  • Temperature control: Microwave-assisted synthesis () reduces reaction times (e.g., 76% yield in 8–10 hours vs. 30 minutes under microwaves).
  • Catalysts: Phase-transfer catalysts (e.g., TBAB) or bases (e.g., NaOAc in ) improve alkyl halide reactivity.
  • Workup: Precipitation in cold water followed by recrystallization (Ethanol/EtOAc) minimizes byproducts .

Q. How should contradictions in biological activity data (e.g., varying IC50 values) be addressed when modifying substituents on the pyrazolo[3,4-d]pyrimidin-4-one scaffold?

Answer:

  • Systematic SAR studies: Compare analogs with incremental structural changes (e.g., ’s 10a vs. 10b, where Cl substitution alters anti-inflammatory activity).
  • Computational modeling: Use DFT or molecular docking to predict binding affinities (e.g., ’s emphasis on theory-driven design).
  • Controlled assays: Standardize assay conditions (pH, cell lines) to isolate substituent effects. For example, links thioether substituents (HS38/HS43) to kinase inhibition variability .

Q. What strategies resolve discrepancies between theoretical and experimental elemental analysis data for nitrogen-rich heterocycles like pyrazolo[3,4-d]pyrimidin-4-ones?

Answer:

  • Purification rigor: Use column chromatography (silica gel, EtOAc/hexane) to remove nitrogen-containing byproducts (e.g., ’s 66–78% yields after chromatography).
  • Dry synthesis conditions: Anhydrous solvents (e.g., absolute ethanol in ) prevent hydrate formation, which skews nitrogen percentages.
  • Alternative techniques: Complement CHN analysis with X-ray crystallography (e.g., ’s structural confirmation of pyrazolo[3,4-d]pyrimidine analogs) .

Methodological Design Considerations

Q. How can researchers design controlled experiments to evaluate the impact of substituent hydrophobicity (e.g., phenylethyl vs. alkyl chains) on pharmacokinetic properties?

Answer:

  • LogP measurement: Compare octanol-water partition coefficients of analogs (e.g., ’s 4f (4-fluorobenzyl) vs. 4g (4-chlorobenzyl)).
  • In vitro assays: Assess membrane permeability using Caco-2 cells or PAMPA.
  • In silico tools: Predict ADMET profiles via QSPR models, aligning with ’s theory-guided framework .

Q. What experimental controls are essential when assessing the stability of the 2-hydroxyethyl group under physiological conditions?

Answer:

  • pH stability studies: Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC (’s purity protocols).
  • Oxidative stress tests: Expose to H2O2 or liver microsomes to simulate metabolic breakdown.
  • Isotope labeling: Use deuterated hydroxyethyl groups to trace cleavage pathways via LC-MS .

Data Analysis and Validation

Q. How can researchers validate the reproducibility of synthetic protocols for pyrazolo[3,4-d]pyrimidin-4-ones across different laboratories?

Answer:

  • Detailed SOPs: Specify reaction parameters (e.g., ’s 300 MHz NMR settings, reflux times).
  • Round-robin testing: Share intermediates between labs for cross-validation (e.g., ’s use of HCONH2 for cyclization).
  • Open data sharing: Publish raw spectral data (e.g., NMR .fid files) for peer verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.